molecular formula C10H17NO4 B153264 Tert-butyl 3-formylmorpholine-4-carboxylate CAS No. 833474-06-9

Tert-butyl 3-formylmorpholine-4-carboxylate

Cat. No. B153264
Key on ui cas rn: 833474-06-9
M. Wt: 215.25 g/mol
InChI Key: MOLHQYMJBRBXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340538B2

Procedure details

A mixture of formic acid (2.26 mL, 58.9 mmol) and triethylamine (3.36 mL, 24.11 mmol) was stirred for 5 minutes in an ice bath. To the mixture were added tert-butyl 3-formylmorpholine-4-carboxylate (0.47 g, 2.2 mmol) and Meldrum's acid (0.32 g, 2.2 mmol) in turn at 0° C. The reaction mixture was heated at 100° C. for 5 hours, and cooled down in an ice bath. To the resulting mixture was added aqueous NaOH solution (2 mol/L, 40 mL). The aqueous layer was extracted with EtOAc (50 mL×3) and the organic layer was discarded. To the aqueous layer was added EtOAc (80 mL), and the mixture was adjusted to pH 4-5 with HCl (1 mol/L) under stirring. The aqueous layer was extracted with EtOAc (80 mL). The organic layer was dried over anhydrous Na2SO4, then filtered and the filtrate was concentrated in vacuo to give the title compound as a white solid (0.23 g, 40%). The compound was characterized by the following spectroscopic data:
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
C(O)=O.C(N(CC)CC)C.[CH:11]([CH:13]1[CH2:18][O:17][CH2:16][CH2:15][N:14]1[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])=O.[CH3:26][C:27]1(C)[O:34]C(=O)CC(=O)[O:28]1>[OH-].[Na+]>[C:22]([O:21][C:19]([N:14]1[CH2:15][CH2:16][O:17][CH2:18][CH:13]1[CH2:11][CH2:26][C:27]([OH:34])=[O:28])=[O:20])([CH3:25])([CH3:24])[CH3:23] |f:4.5|

Inputs

Step One
Name
Quantity
2.26 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
C(=O)C1N(CCOC1)C(=O)OC(C)(C)C
Name
Quantity
0.32 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 mL×3)
ADDITION
Type
ADDITION
Details
To the aqueous layer was added EtOAc (80 mL)
STIRRING
Type
STIRRING
Details
under stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(COCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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